Selonsertib

Descripción

Contextualization of Kinase Inhibitors in Disease Pathophysiology

Kinases are enzymes that play a fundamental role in cellular signaling by catalyzing the transfer of phosphate groups to proteins, a process known as phosphorylation. This enzymatic activity is critical for regulating a vast array of cellular functions, including cell growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity, often due to genetic mutations or aberrant signaling pathways, is a common hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions tandfonline.com. Kinase inhibitors are a class of targeted therapeutics designed to selectively block the activity of specific kinases, thereby interrupting disease-driving signaling cascades and restoring normal cellular function. Their development represents a significant advancement in precision medicine, offering more targeted and potentially less toxic treatment options compared to traditional therapies.

Overview of Apoptosis Signal-regulating Kinase 1 (ASK1) as a Central Therapeutic Target

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that acts as a crucial mediator in stress-induced signaling pathways tandfonline.comnih.govresearchgate.net. ASK1 is activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines tandfonline.comnih.govresearchgate.net. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) tandfonline.comnih.govscielo.brnih.gov. These activated pathways are involved in a wide spectrum of cellular responses, ranging from cell survival and differentiation to apoptosis, inflammation, and fibrosis tandfonline.comresearchgate.netscielo.br.

The critical role of ASK1 in mediating these stress responses has implicated it in the pathophysiology of numerous diseases. In neurodegenerative disorders, ASK1 activation has been linked to Aβ-induced neurotoxicity, tau protein phosphorylation, and insulin signal transduction, suggesting its involvement in conditions like Alzheimer's disease and Parkinson's disease tandfonline.comnih.govfrontiersin.org. Furthermore, ASK1 signaling contributes to inflammation and fibrosis in liver diseases such as non-alcoholic steatohepatitis (NASH) nih.govmdpi.comgilead.comgilead.com, and plays a role in kidney diseases by promoting tubular cell death, inflammation, and fibrosis mdpi.com. Its involvement extends to osteoarthritis (OA), where it contributes to inflammatory reactions and apoptosis in chondrocytes nih.gov. Consequently, ASK1 has emerged as a significant therapeutic target for a broad range of diseases due to its central role in these detrimental cellular processes.

Historical Development and Foundational Research Driving Selonsertib Investigation

The recognition of ASK1's central role in various disease pathologies spurred the development of therapeutic agents aimed at inhibiting its activity. Early foundational research focused on understanding the molecular mechanisms by which ASK1 is activated and transmits signals, identifying key downstream effectors like JNK and p38 MAPK tandfonline.comnih.govpnas.org. This led to the pursuit of small molecule inhibitors capable of selectively targeting ASK1.

This compound (also known as GS-4997) emerged from these efforts as a potent and selective inhibitor of ASK1 scielo.brnih.govgilead.comfrontiersin.orgbertin-bioreagent.com. Preclinical studies demonstrated this compound's ability to suppress ASK1-induced cell death and inflammatory responses by inhibiting the phosphorylation of downstream kinases such as JNK and p38 MAPK scielo.brnih.gov. Research in animal models indicated this compound's potential therapeutic benefits in various conditions. For instance, it showed anti-inflammatory and anti-fibrotic activities in models of NASH nih.govmdpi.comgilead.comnih.govfrontiersin.org, slowed the progression of diabetic kidney disease mdpi.comnih.gov, and demonstrated neuroprotective attributes in models of neurodegenerative diseases by alleviating toxin-induced damage frontiersin.org. In osteoarthritis models, this compound was shown to prevent IL-1β-induced inflammatory reactions, cartilage degradation, and cell apoptosis, suggesting its potential in managing joint degeneration nih.gov. These foundational findings, highlighting this compound's mechanism of action and its promising effects in preclinical disease models, drove its progression into clinical investigations.

Table 1: this compound's Impact on Disease Pathways and Cellular Processes

| Cellular Process/Disease Area | Affected Pathway(s) | Observed Effect of this compound (Preclinical/Early Clinical) |

| Non-alcoholic Steatohepatitis (NASH) | ASK1-MAPK, Inflammation, Apoptosis, Fibrosis | Reduced hepatic steatosis, inflammation, apoptosis, necrosis; anti-inflammatory, anti-fibrotic effects nih.govmdpi.comgilead.comfrontiersin.org |

| Kidney Diseases (e.g., DKD) | ASK1-JNK/p38, Cell Death, Inflammation, Fibrosis | Reduced tubular cell death, inflammation, and fibrosis; slowed disease progression mdpi.comnih.gov |

| Neurodegenerative Diseases | ASK1-JNK/p38, Neurotoxicity, Apoptosis | Alleviated toxin-induced damage (e.g., MPP+ effects on dopamine release); neuroprotective attributes frontiersin.org |

| Osteoarthritis (OA) | ASK1-P38/JNK, NFκB, Inflammation, Apoptosis, Cartilage Degradation | Prevented IL-1β-induced inflammation, cartilage degradation, and chondrocyte apoptosis nih.gov |

| General Cellular Stress Response | ASK1-JNK/p38 | Inhibition of downstream kinase phosphorylation; suppression of excessive apoptosis scielo.brnih.gov |

Table 2: Key Foundational Research Areas for this compound Investigation

| Disease Area | Role of ASK1 in Pathophysiology | This compound's Investigated Therapeutic Role/Mechanism |

| Non-alcoholic Steatohepatitis (NASH) | Promotes inflammation, apoptosis, and fibrosis in settings of oxidative stress. | Selective inhibition of ASK1 to reduce liver inflammation, steatosis, apoptosis, and fibrosis nih.govmdpi.comgilead.comfrontiersin.org. |

| Diabetic Kidney Disease (DKD) | Contributes to oxidative stress, promoting tubular cell death, inflammation, and fibrosis. | Targeted inhibition of ASK1 to protect kidney function by reducing cell death, inflammation, and fibrosis; slowed disease progression mdpi.comnih.gov. |

| Neurodegenerative Diseases | Linked to oxidative stress, neurotoxicity (e.g., Aβ-induced), and apoptosis, impacting cognitive function. | Investigated for neuroprotective effects by mitigating toxin-induced damage and preserving dopamine release frontiersin.org. |

| Osteoarthritis (OA) | Involved in inflammatory response and apoptosis in chondrocytes, leading to cartilage degradation. | Demonstrated ability to prevent IL-1β-induced inflammatory reactions, cartilage degradation, and apoptosis in chondrocytes, potentially by blocking ASK1/MAPK pathways nih.gov. |

Propiedades

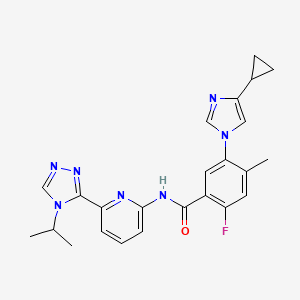

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Selonsertib Action

Selonsertib as a Selective Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor

This compound functions as a highly selective inhibitor of ASK1, a member of the mitogen-activated protein kinase (MAPK) kinase kinase family apexbt.commedkoo.comselleckchem.combocsci.com. ASK1 plays a critical role in transmitting stress signals, leading to the activation of downstream pathways that mediate cellular responses to various insults, including oxidative stress, endoplasmic reticulum stress, and inflammatory stimuli bocsci.comresearchgate.netmdpi.com.

Competitive Binding to the Catalytic Domain of ASK1

This compound exerts its inhibitory effect by binding competitively to the ATP-binding site within the catalytic domain of ASK1 medkoo.comfrontiersin.orgbiomolther.orgmedchemexpress.comselleckchem.compatsnap.comnih.gov. This competitive binding prevents ASK1 from phosphorylating its downstream substrates, thereby blocking its kinase activity medkoo.comfrontiersin.orgbiomolther.orgselleckchem.comnih.gov. This mechanism is central to this compound's ability to dampen the pro-inflammatory, pro-fibrotic, and pro-apoptotic signaling cascades initiated by ASK1 activation medkoo.comselleckchem.comnihr.ac.uk.

Downstream Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Upon activation by various stress signals, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, respectively bocsci.comresearchgate.netmdpi.comnih.gov. This compound's inhibition of ASK1 effectively modulates these critical downstream signaling axes.

This compound has been demonstrated to inhibit the activation and phosphorylation of JNK frontiersin.orgbiomolther.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov. By blocking ASK1, this compound prevents the upstream signaling that leads to JNK activation, thereby attenuating JNK-mediated cellular responses, which can include inflammation, apoptosis, and cell proliferation bocsci.comresearchgate.netnih.gov. For instance, in mast cells, this compound suppressed JNK activation nih.gov.

Similarly, this compound effectively attenuates the activity and phosphorylation of p38 MAPK frontiersin.orgbiomolther.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govbohrium.com. The p38 MAPK pathway is implicated in a wide range of cellular processes, including stress responses, inflammation, and apoptosis invivogen.comnih.gov. This compound's inhibition of ASK1 leads to reduced activation of p38 MAPK, contributing to its anti-inflammatory and anti-fibrotic effects nih.govresearchgate.netnih.govbohrium.com. However, it is noted that p38 phosphorylation is not exclusively mediated by ASK1, with some studies indicating partial inhibition nih.gov.

Inhibition of c-Jun N-terminal Kinase (JNK) Signaling Axis

Influence on ASK1 Activation Mechanisms

ASK1 activation is a complex process regulated by various factors, including its interaction with regulatory proteins and its dimerization state researchgate.netmdpi.compatsnap.com. Under normal conditions, ASK1 is kept inactive through binding with antioxidant proteins like thioredoxin 1 (TRX1) researchgate.netmdpi.comnih.gov. Oxidative stress can lead to the oxidation and dissociation of TRX1, allowing ASK1 to dimerize and undergo autophosphorylation, thus becoming active researchgate.netmdpi.com. Interactions with other proteins, such as TRAF6, can also promote ASK1 activation by facilitating TRX dissociation and dimerization mdpi.com. While this compound's primary mechanism is competitive inhibition at the catalytic domain, other ASK1 inhibitors have been designed to disrupt ASK1 dimerization or its interaction with TRX patsnap.com. By selectively inhibiting ASK1, this compound effectively interrupts these downstream signaling cascades, regardless of the specific upstream activation triggers apexbt.commedkoo.comselleckchem.combocsci.com.

This compound's Broad Effects on Cellular Homeostasis and Pathological Processes

By inhibiting ASK1, this compound influences fundamental cellular processes and has demonstrated therapeutic potential across various pathological conditions characterized by oxidative stress, inflammation, and fibrosis apexbt.commedkoo.comselleckchem.combocsci.comresearchgate.netmdpi.comnihr.ac.uknih.govbiomolther.orgnih.govnumberanalytics.comnih.gov. These effects contribute to the restoration of cellular homeostasis.

This compound exhibits significant anti-fibrotic properties, particularly in liver fibrosis, by suppressing the proliferation and activation of hepatic stellate cells (HSCs) and reducing extracellular matrix (ECM) deposition biomolther.orgnih.govresearchgate.netresearchgate.netnih.gov. It also demonstrates anti-inflammatory effects by reducing the production of inflammatory cytokines researchgate.netnihr.ac.uknih.govnih.govbiomolther.org. Furthermore, this compound can induce apoptosis in activated cells, such as HSCs, thereby contributing to the resolution of fibrotic processes biomolther.orgnih.govresearchgate.netnih.gov.

The compound has been investigated for its role in various diseases:

Non-alcoholic Steatohepatitis (NASH): this compound has been studied for its ability to reduce liver fibrosis, steatosis, and inflammation associated with NASH nihr.ac.uknih.govbiospace.com.

Diabetic Kidney Disease (DKD): It has shown promise in preserving kidney function by targeting oxidative stress and inflammation in DKD researchgate.netmedchemexpress.comnih.gov.

Allergic Asthma: this compound has been shown to ameliorate allergic asthma by suppressing mast cell degranulation, reducing airway hyperresponsiveness, and decreasing inflammatory cytokine levels nih.govbiomolther.org.

Osteoarthritis (OA): this compound has demonstrated anti-arthritic effects by preventing IL-1β-induced inflammation, cartilage degradation, and apoptosis in chondrocytes nih.gov.

Acute Liver Failure (ALF): It has been shown to protect against ALF by mitigating JNK-mediated mitochondrial dysfunction in macrophages researchgate.net.

Cancer: this compound has also shown potential in reversing multidrug resistance (MDR) in certain cancer cells by affecting ATP-binding cassette (ABC) transporters medkoo.comfrontiersin.orgnih.gov.

These diverse effects highlight this compound's broad impact on cellular homeostasis, primarily through the inhibition of the ASK1 pathway, which is a central mediator of stress-induced cellular dysfunction and pathological processes apexbt.combocsci.compatsnap.comnumberanalytics.comfrontiersin.org.

Data Tables

Table 1: this compound's ASK1 Inhibition Efficacy

| Parameter | Value | Reference(s) |

| ASK1 Inhibition (pIC50) | 8.3 | medchemexpress.com |

| pASK1 Reduction (18mg dose) | > 92% | nih.gov |

Table 2: this compound's Effect on Mast Cell Degranulation (In Vitro)

| This compound Concentration | Effect on β-hexosaminidase Activity | Reference(s) |

| 30 μM | Significantly inhibited | nih.govbiomolther.org |

| 50 μM | Significantly inhibited | nih.govbiomolther.org |

Compound List:

this compound

Apoptosis Signal-Regulating Kinase 1 (ASK1)

Mitogen-Activated Protein Kinase (MAPK)

c-Jun N-terminal Kinase (JNK)

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mitogen-Activated Protein Kinase Kinase 3/6 (MKK3/6)

Mitogen-Activated Protein Kinase Kinase 4/7 (MKK4/7)

Thioredoxin 1 (TRX1)

Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)

Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3)

Extracellular Matrix (ECM)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Interleukin-13 (IL-13)

Interferon-gamma (IFN-γ)

Interleukin-17A (IL-17A)

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Activating Transcription Factor 2 (ATF-2)

ERK (Extracellular signal-regulated kinase)

Cyclin-Dependent Kinase 6 (CDK6)

ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2, ABCC1, ABCC10)

Reactive Oxygen Species (ROS)

Glucocorticoid Receptor (GR)

DRP1 (Dynamin-related protein 1)

Nur77

Downregulation of Pro-fibrotic Gene Expression and Extracellular Matrix Components

Suppression of Aberrant Apoptosis and Modulation of Cell Proliferation

This compound plays a role in regulating cell fate by suppressing aberrant apoptosis and modulating cell proliferation. In the context of liver fibrosis, this compound has been shown to suppress the growth and proliferation of hepatic stellate cells (HSCs) nih.govresearchgate.net. Concurrently, it induces apoptosis in these cells, evidenced by an increase in Annexin V and TUNEL-positive cells, and elevated levels of cleaved caspase-3, a key marker of apoptosis nih.govresearchgate.net. This dual action of inhibiting proliferation while promoting apoptosis in activated HSCs contributes to the amelioration of fibrotic processes nih.govresearchgate.net. Similarly, in models of osteoarthritis, this compound has been shown to prevent IL-1β-induced cell apoptosis in chondrocytes, suggesting a broader role in modulating cell death pathways nih.gov. By inhibiting ASK1, this compound can thus prevent excessive cell death and uncontrolled proliferation that contribute to tissue damage and disease progression scielo.br.

Table 3: this compound's Effects on Apoptosis and Cell Proliferation

| Cellular Process | Effect of this compound | Specific Findings | Cell Type(s) Affected | Reference(s) |

| Cell Proliferation | Suppression | Inhibited growth and proliferation | HSCs | nih.govresearchgate.net |

| Apoptosis | Induction | Increased Annexin V and TUNEL-positive cells, increased cleaved caspase-3 | HSCs | nih.govresearchgate.net |

| Apoptosis | Prevention | Prevented IL-1β-induced apoptosis | Chondrocytes | nih.gov |

| Cell Proliferation | Inhibition | Inhibits cell proliferation | Various | scielo.br |

Pharmacological Characterization and Preclinical Efficacy

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models

Absorption and Disposition Profile in Experimental Systems

In preclinical studies, selonsertib has demonstrated rapid absorption and effective distribution. Following oral administration in mice, this compound is quickly absorbed into the systemic circulation, reaching its maximum concentration (Tmax) in approximately 0.5 hours. researchgate.netnih.gov The oral bioavailability of this compound has been reported to be 74% in these models. researchgate.netnih.gov

Once absorbed, this compound and its metabolites distribute to major organs, including the liver and kidneys. researchgate.net Studies using radiolabeled this compound in rats and dogs showed that the drug-derived radioactivity was widely distributed throughout the body and was almost entirely eliminated within 24 hours after administration. researchgate.net Despite its systemic distribution, the disposition of this compound into the brain is limited. researchgate.netnih.gov

Identification of Active Metabolites and Elimination Pathways

The primary route of clearance for this compound is through metabolism, with renal excretion of the parent compound being a minor pathway. nih.govresearchgate.net One of the identified metabolites is the inactive GS-607509. nih.govresearchgate.net In rats, the major circulating components were identified as cleaved metabolites (M10, M12), whereas in dogs, the unchanged form of this compound was the most abundant, followed by metabolites M1 and M3. researchgate.net

Metabolic pathways appear to be similar across species, with oxidation being a key mechanism. researchgate.net Studies with human hepatocytes confirmed the formation of metabolites M1, M3, M10, and M12. researchgate.net The elimination of this compound and its metabolites is relatively rapid, with over 82.7% of the administered dose being excreted within 24 hours in both rats and dogs. researchgate.net

Concentration-Effect Relationships in Cellular Assays (e.g., EC50 determinations)

The potency of this compound has been characterized in various cellular assays. In human whole blood, the half-maximal effective concentration (EC50) for this compound was determined to be 56 ng/mL. nih.govresearchgate.net In human kidney proximal tubular epithelial cells (HK-2), this compound inhibited auranofin-induced p38 activation with an EC50 of 10.5 ± 1.3 nM. clinicaltrials.gov A similar potency was observed in human peripheral blood mononuclear cells, with an EC50 of 10.8 ± 1.3 nM. clinicaltrials.gov

In a lipopolysaccharide (LPS)-stimulated microglial cell line (BV2 cells), this compound demonstrated anti-neuroinflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net It was effective at concentrations of 0.1 and 0.3 µM in reducing the expression of phosphorylated apoptosis signal-regulating kinase 1 (ASK1). researchgate.net

| Cellular System | Assay/Endpoint | EC50 Value | Reference |

|---|---|---|---|

| Human Whole Blood | CXCL1 Inhibition | 56 ng/mL | nih.govresearchgate.net |

| Human Kidney (HK-2) Cells | p38 Activation Inhibition | 10.5 ± 1.3 nM | clinicaltrials.gov |

| Human Peripheral Blood Mononuclear Cells | p38 Activation Inhibition | 10.8 ± 1.3 nM | clinicaltrials.gov |

Role of Efflux Transporters (e.g., P-gp) in Compound Distribution

This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, also known as multidrug resistance protein 1 (MDR1) or ABCB1. researchgate.netnih.govnih.gov In vitro studies using Caco-2 and MDR-MDCK cell lines showed that this compound has a high efflux ratio, indicating its susceptibility to being transported out of cells by P-gp. researchgate.netnih.gov This interaction with P-gp can limit the intracellular concentration of this compound and influences its distribution, particularly restricting its entry into the brain. researchgate.netnih.govsolvobiotech.comwikipedia.org

Furthermore, research has shown that this compound can reverse multidrug resistance mediated by ABCB1 and another transporter, ABCG2 (breast cancer resistance protein). nih.gov It achieves this by inhibiting the efflux function of these transporters. nih.gov

Efficacy Studies in Disease-Specific Preclinical Models

Liver Fibrosis and Steatohepatitis Models

Preclinical studies have demonstrated the therapeutic potential of this compound in models of liver fibrosis and nonalcoholic steatohepatitis (NASH). In a murine model of NASH, this compound treatment led to significant improvements in metabolic parameters, as well as reductions in hepatic steatosis, inflammation, and fibrosis. nih.gov The anti-fibrotic effects of this compound are believed to be mediated through the inhibition of the ASK1/MAPK signaling pathway. nih.gov

In a rat model of dimethylnitrosamine (DMN)-induced liver fibrosis, oral administration of this compound (50 mg/kg) attenuated the development of liver fibrosis. nih.govresearchgate.net Histological analysis showed a reduction in collagen deposition and the expression of extracellular matrix components such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I. nih.gov this compound also induced apoptosis in hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver. nih.gov

However, the efficacy of this compound can vary depending on the preclinical model used. In a methionine and choline deficient (MCD) diet mouse model, this compound showed efficacy in improving all histopathological features of NASH. wuxibiology.com In contrast, in a high-fat diet plus carbon tetrachloride (HFD+CCl4) model, this compound did not show significant improvement in the NAFLD Activity Score (NAS) or fibrosis. wuxibiology.compostersessiononline.eu

| Model | Key Findings | Reference |

|---|---|---|

| Murine NASH Model | Reduced hepatic steatosis, inflammation, and fibrosis. | nih.gov |

| DMN-induced Rat Liver Fibrosis Model | Attenuated liver fibrosis, reduced collagen deposition, and induced HSC apoptosis. | nih.govresearchgate.net |

| MCD Diet Mouse Model | Improved all histopathological features of NASH. | wuxibiology.com |

| HFD+CCl4 Mouse Model | No significant improvement in NAS or fibrosis. | wuxibiology.compostersessiononline.eu |

Impact on Collagen Deposition and Fibrogenic Markers

Kidney Disease Models

The role of ASK1 in oxidative stress and inflammation makes it a therapeutic target in kidney diseases, particularly diabetic kidney disease (DKD). dntb.gov.uahra.nhs.uk

Preclinical studies have shown that this compound and other ASK1 inhibitors can protect against inflammation and fibrosis in diabetic kidneys. researchgate.net In rodent models of kidney injury and fibrosis, which mimic the pathology of DKD, treatment with the ASK1 inhibitor GS-444217 reduced progressive inflammation and fibrosis. jci.org Analysis of plasma proteome from a clinical trial in DKD patients treated with this compound implicated the regulation of signaling pathways involved in fibrosis, inflammation, and oxidative stress response. researchgate.netresearchgate.net

In a hypertensive, secondary glomerulosclerosis rat model (5/6 nephrectomy), this compound treatment reduced apoptosis and podocyte loss. nih.gov When combined with an angiotensin-converting enzyme inhibitor (ACEI), enalapril, this compound produced additive effects, significantly reducing glomerulosclerosis. nih.gov

ASK1 inhibition has been shown to preserve kidney function in preclinical models. researchgate.net In the 5/6 nephrectomy rat model, this compound monotherapy preserved kidney function. nih.gov The combination of GS-444217 with enalapril not only led to a greater reduction in proteinuria but also a regression of glomerulosclerosis. jci.org These findings suggest that ASK1 inhibition targets a nonhemodynamic pathway in chronic kidney disease (CKD), complementing the effects of standard-of-care treatments like ACE inhibitors. nih.gov The protective effects are partly attributed to a reduction in tubular senescence and the production of senescence-associated secretory phenotypes (SASP). researchgate.net

Modulation of Renal Inflammation and Fibrosis

Inflammatory and Degenerative Disease Models

The anti-inflammatory and anti-apoptotic properties of this compound have been explored in other disease contexts beyond liver and kidney disease.

In a rat model of osteoarthritis, a degenerative joint disease, intra-articular injection of this compound significantly alleviated surgery-induced cartilage damage. nih.govfrontiersin.org In vitro, this compound was shown to prevent the IL-1β-induced inflammatory reaction, cartilage degradation, and chondrocyte apoptosis. nih.govfrontiersin.orgnih.gov The protective effects were mediated through the inhibition of the ASK1/p38/JNK and NF-κB signaling pathways. nih.govfrontiersin.org

Furthermore, in a murine model of neuroinflammation induced by lipopolysaccharide (LPS), this compound attenuated plasma and brain TNF-α levels. researchgate.net In LPS-stimulated microglial cells, it inhibited the production of inflammatory cytokines and nitric oxide. researchgate.net

Anti-neuroinflammatory Effects

This compound has demonstrated anti-neuroinflammatory properties in both in vitro and in vivo preclinical models. researchgate.netresearchgate.net Its mechanism of action is centered on the suppression of ASK1, a kinase involved in inflammatory diseases. nih.gov In laboratory studies using the LPS-stimulated microglial cell line BV2, this compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) by suppressing phosphorylated ASK1. researchgate.netresearchgate.netnih.gov

Consistent with these in vitro findings, this compound also showed efficacy in a murine model of neuroinflammation induced by lipopolysaccharide (LPS). researchgate.netresearchgate.net Administration of this compound attenuated the levels of TNF-α in both plasma and the brain. researchgate.netresearchgate.netnih.gov These results suggest that this compound can act as a therapeutic agent for neuroinflammatory diseases by targeting the ASK1 signaling pathway. researchgate.netresearchgate.net

Table 1: Effects of this compound on Neuroinflammatory Markers

| Model System | Stimulant | Key Findings | Reference |

| BV2 Microglial Cells | LPS | Inhibited production of TNF-α and Nitric Oxide (NO) | researchgate.net, researchgate.net |

| Suppressed phosphorylation of ASK1 | researchgate.net, researchgate.net | ||

| Murine Neuroinflammation Model | LPS | Attenuated plasma TNF-α levels | researchgate.net, researchgate.net |

| Attenuated brain TNF-α levels | researchgate.net, researchgate.net |

Alleviation of Osteoarthritis Progression

Preclinical studies have highlighted the therapeutic potential of this compound in managing osteoarthritis (OA), a degenerative joint disease where inflammation and chondrocyte apoptosis are key pathological features. nih.gov In in vitro experiments using rat chondrocytes stimulated with Interleukin-1β (IL-1β), this compound markedly prevented the inflammatory reaction, cartilage degradation, and cell apoptosis. nih.govnih.gov

The protective mechanism of this compound in chondrocytes involves the inhibition of the ASK1/P38/JNK and NFκB signaling pathways. nih.gov By blocking these pathways, this compound mitigates the catabolic and apoptotic effects induced by IL-1β. nih.gov Furthermore, in an in vivo rat model of OA induced by surgical destabilization, intra-articular injection of this compound significantly alleviated the progression of cartilage damage. nih.govnih.gov These findings identify this compound as a potential disease-modifying agent for osteoarthritis. nih.govnih.gov

Table 2: Preclinical Efficacy of this compound in Osteoarthritis Models

| Model | Key Effects of this compound | Involved Pathways | Reference |

| IL-1β-stimulated Rat Chondrocytes (In Vitro) | Prevented inflammatory reaction | ASK1/P38/JNK | nih.gov, nih.gov |

| Prevented cartilage degradation | NFκB | nih.gov | |

| Prevented cell apoptosis | |||

| Surgical Instability-induced Rat OA (In Vivo) | Alleviated cartilage damage | Not specified in vivo | nih.gov, nih.gov |

Cancer Pathophysiology Models

Reversal of Multidrug Resistance Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov this compound has been shown to antagonize MDR in cancer cells that overexpress specific ABC transporters, namely ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). nih.govnih.gov Studies demonstrated that this compound significantly reversed ABCB1- and ABCG2-mediated resistance to various anticancer drugs, but it did not affect resistance mediated by ABCC1 or ABCC10. nih.govnih.gov

The mechanism behind this reversal is not a decrease in the protein levels of the transporters, but rather the attenuation of their efflux activity. nih.govnih.gov this compound interacts with the substrate-binding sites of both ABCB1 and ABCG2 and stimulates their ATPase activity in a concentration-dependent manner. nih.govnih.gov This action restores the sensitivity of resistant cancer cells to chemotherapeutic agents, suggesting a potential strategy of combining this compound with conventional antineoplastic drugs to overcome MDR in certain cancers. nih.govmedcraveonline.com

Table 3: Effect of this compound on Reversing ABCB1- and ABCG2-Mediated Multidrug Resistance

| Cell Line | Transporter | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal¹ | Reference |

| KB-C2 | ABCB1 | Paclitaxel | 10 | 12.33 | nih.gov |

| KB-C2 | ABCB1 | Doxorubicin | 10 | 11.00 | nih.gov |

| KB-C2 | ABCB1 | Vincristine | 10 | 11.67 | nih.gov |

| HEK293/ABCB1 | ABCB1 | Paclitaxel | 10 | 14.29 | nih.gov |

| S1-M1-80 | ABCG2 | Topotecan | 10 | 13.00 | nih.gov |

| S1-M1-80 | ABCG2 | Mitoxantrone | 10 | 11.25 | nih.gov |

| HEK293/ABCG2-R482 | ABCG2 | Topotecan | 10 | 14.50 | nih.gov |

| HEK293/ABCG2-R482 | ABCG2 | Mitoxantrone | 10 | 12.00 | nih.gov |

| ¹Fold reversal was calculated by dividing the IC₅₀ of the anticancer drug alone by the IC₅₀ of the anticancer drug in the presence of this compound. |

Anti-neoplastic Activities

This compound possesses potential anti-neoplastic activities stemming from its primary function as an ASK1 inhibitor. nih.govselleckchem.com The ASK1 signaling pathway is implicated in cancer pathophysiology, contributing to processes like cellular proliferation. nih.govfrontiersin.org By inhibiting ASK1, this compound prevents the activation of downstream signaling cascades involving JNK and p38 MAPK. selleckchem.com This blockade of ASK1-dependent signal transduction can suppress excessive apoptosis and inhibit cellular proliferation, which are hallmarks of cancer. selleckchem.comfrontiersin.org This activity suggests a role for this compound in cancer therapy, not only by reversing drug resistance but also by potentially exerting direct anti-proliferative effects. medcraveonline.comfrontiersin.org

Acute Liver Injury Models

This compound has been investigated for its protective effects in preclinical models of acute liver injury (ALI) and liver fibrosis. biomolther.orgnih.gov In a mouse model of acute liver failure (ALF) induced by lipopolysaccharide and d-galactosamine (LPS/GalN), pretreatment with this compound significantly ameliorated liver damage. nih.gov This was evidenced by reduced hepatic necrosis and lower serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBiL). nih.gov

This compound also modulated the inflammatory response in the ALF model, significantly reducing elevated serum levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-12p70, and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.gov The protective mechanism involves attenuating the JNK-mediated mitochondrial damage in macrophages. nih.gov Similarly, in a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis, this compound treatment significantly reduced collagen deposition and the expression of fibrotic markers by inhibiting the ASK1/MAPK pathway. biomolther.org In a model of acetaminophen-induced liver injury, this compound also conferred hepatoprotection. bioworld.com

Table 4: Protective Effects of this compound in Preclinical Liver Injury Models

| Model | Key Findings | Reference |

| LPS/GalN-induced Acute Liver Failure (Mice) | Reduced hepatic necrosis | nih.gov |

| Decreased serum ALT, AST, and TBiL | nih.gov | |

| Decreased serum TNF-α, IFN-γ, IL-12p70, IL-6 | nih.gov | |

| Increased serum IL-10 | nih.gov | |

| Dimethylnitrosamine-induced Liver Fibrosis (Rats) | Reduced collagen deposition | biomolther.org |

| Inhibited ASK1/MAPK pathway (p-ASK1, p-p38, p-JNK) | biomolther.org | |

| Acetaminophen-induced Liver Injury (Mice) | Conferred hepatoprotection | bioworld.com |

Clinical Investigations and Translational Science

Clinical Trial Methodologies and Research Design in Human Studies

The clinical development of Selonsertib in NASH involved rigorous methodologies to assess its impact on liver disease progression. Key aspects included the evaluation of histological and non-invasive biomarkers as research endpoints, and pharmacodynamic assessments to understand its mechanism of action in human cohorts.

Clinical trials for this compound incorporated both liver biopsy-based histological assessments and non-invasive measures to evaluate treatment response. Histological endpoints, such as fibrosis staging according to the NASH Clinical Research Network (CRN) classification, were primary measures of efficacy. In addition to fibrosis, other histological features like steatosis, lobular inflammation, and hepatocellular ballooning were also assessed as components of the Nonalcoholic Fatty Liver Disease Activity Score (NAS) nih.govhcv-trials.com.

Non-invasive biomarkers played a crucial role in monitoring treatment effects and patient response. Magnetic Resonance Elastography (MRE) was used to assess liver stiffness, which correlates with fibrosis gilead.comgilead.com. Magnetic Resonance Imaging-estimated Proton Density Fat Fraction (MRI-PDFF) was employed to quantify liver fat content gilead.comgilead.comrsna.org. These non-invasive measures provided complementary data to histological findings, offering insights into changes in liver steatosis and stiffness gilead.comrsna.org. Exploratory analyses also examined serum biomarkers, including markers of apoptosis and necrosis, to support the biological activity of this compound nih.govgilead.com.

Pharmacodynamic evaluations were conducted to confirm this compound's target engagement and its effects on relevant cellular signaling pathways. Studies indicated that this compound led to dose-dependent reductions in hepatic phospho-p38 expression, which is indicative of ASK1 pathway inhibition nih.govtandfonline.com. This modulation of signaling pathways, specifically the inhibition of ASK1, is believed to be the mechanism through which this compound exerts its anti-inflammatory and anti-fibrotic effects gastroendonews.com. These findings supported the drug's intended mechanism of action in clinical cohorts nih.govtandfonline.com.

Assessment of Histological and Non-invasive Biomarkers as Research Endpoints

Efficacy and Outcomes in Specific Clinical Indications

This compound was primarily investigated for its efficacy in Non-alcoholic Steatohepatitis (NASH), with a particular focus on its ability to regress liver fibrosis and improve disease outcomes.

The clinical development program for this compound in NASH included Phase 2 and Phase 3 trials, most notably the STELLAR-3 and STELLAR-4 studies. These trials aimed to evaluate this compound's efficacy in patients with bridging fibrosis (F3) and compensated cirrhosis (F4), respectively.

Phase 2 Trial Findings: In an open-label Phase 2 trial involving patients with NASH and stage 2-3 fibrosis, this compound demonstrated anti-fibrotic activity. After 24 weeks of treatment, the proportion of patients achieving at least a one-stage reduction in fibrosis was:

18 mg this compound group: 43% (13 of 30 patients) nih.govresearchgate.net

6 mg this compound group: 30% (8 of 27 patients) nih.govresearchgate.net

Simtuzumab-alone group: 20% (2 of 10 patients) nih.govresearchgate.net

This improvement in fibrosis was associated with reductions in liver stiffness, collagen content, and lobular inflammation, as well as improvements in serum biomarkers of apoptosis and necrosis nih.govgilead.comresearchgate.net.

Phase 3 Trial Findings (STELLAR-3 and STELLAR-4): The larger Phase 3 trials, STELLAR-3 (F3 fibrosis) and STELLAR-4 (F4 fibrosis), did not meet their primary efficacy endpoint. The primary endpoint was defined as a ≥ 1-stage improvement in fibrosis without worsening of NASH at week 48.

STELLAR-3 (Bridging Fibrosis - F3):

18 mg this compound: 9.3% (31/322 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH (p=0.42 vs. placebo) gilead.comfiercebiotech.com.

6 mg this compound: 12.1% (39/321 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH (p=0.93 vs. placebo) nih.govgilead.com.

Placebo: 13.2% (21/159 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH gilead.comfiercebiotech.com.

STELLAR-4 (Compensated Cirrhosis - F4):

18 mg this compound: 14.4% (51/354 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH (p=0.56 vs. placebo) nih.govgilead.com.

6 mg this compound: 12.5% (45/351 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH (p=1.00 vs. placebo) nih.govgilead.com.

Placebo: 12.8% (22/172 patients) achieved ≥ 1-stage fibrosis improvement without worsening NASH nih.govgilead.com.

These results indicated that this compound monotherapy did not demonstrate a significant anti-fibrotic effect in patients with bridging fibrosis or compensated cirrhosis due to NASH after 48 weeks of treatment nih.govnih.govfrontiersin.org.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Simtuzumab |

| Firsocostat |

Non-alcoholic Steatohepatitis (NASH) Clinical Development Program

Challenges and Limitations in Advanced Fibrosis Stages

This compound, an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), was investigated for its potential to treat liver fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). While preclinical data and early-stage clinical trials showed promise, this compound faced significant challenges and limitations in advanced fibrosis stages. Two large Phase 3 trials, STELLAR-3 (targeting NASH patients with stage F3 fibrosis) and STELLAR-4 (targeting NASH patients with cirrhosis), failed to demonstrate a significant improvement in fibrosis regression or NASH resolution compared to placebo nih.gov. These outcomes highlighted a critical limitation: the drug's efficacy did not translate to later stages of liver disease, where fibrosis is more established and potentially less reversible nih.gov. This failure underscored the complexity of NASH and advanced fibrosis, suggesting that targeting a single pathway might not be sufficient for significant clinical benefit in these more severe disease states nih.gov. The variability in NASH progression and the high placebo response rates observed in clinical trials also presented challenges in demonstrating drug efficacy nih.govmdpi.com.

Alcoholic Hepatitis and Other Hepatic Disorders

This compound has also been investigated in the context of alcoholic hepatitis (AH) and other hepatic disorders. In a Phase II randomized open-label clinical trial, this compound showed a reduction in liver fibrosis in patients with NASH and stage 2–3 fibrosis xiahepublishing.com. However, when evaluated in severe alcoholic hepatitis in combination with prednisolone compared to prednisolone alone, this compound did not demonstrate an improvement in liver function or mortality over a 28-day period nih.govamegroups.orgfrontiersin.orgnih.gov. There was a trend towards a higher rate of mortality in the this compound plus prednisolone group compared to the placebo plus prednisolone group, although this difference was not statistically significant amegroups.org. These findings suggest that while this compound's mechanism may be relevant for fibrotic liver diseases, its efficacy in alcoholic hepatitis, particularly in combination therapy, did not yield positive results in clinical trials amegroups.orgfrontiersin.orgnih.gov.

Safety and Tolerability Profiles from an Academic Perspective (Mechanistic Understanding of Adverse Events)

From an academic perspective, understanding the mechanistic basis of potential adverse events associated with this compound is crucial for its clinical development. This compound is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key mediator in inflammatory and apoptotic pathways. By inhibiting ASK1, this compound is intended to reduce cellular stress and subsequent damage, which underlies fibrosis in various liver and kidney diseases mdpi.comresearchgate.netxiahepublishing.com. The mechanism involves preventing the phosphorylation and activation of downstream proteins like MKK3/6 and p38 MAPK, which are implicated in promoting fibrosis and inflammation mdpi.com.

While specific adverse event profiles are excluded from this discussion, academic inquiry into potential tolerability issues would focus on how this targeted inhibition might affect other physiological processes. For instance, ASK1 plays a role in cellular responses to oxidative stress and other cellular insults. Understanding the precise balance of ASK1's role in both disease pathology and normal cellular homeostasis is key to predicting and interpreting any observed tolerability issues. Research into these mechanisms aims to elucidate whether the therapeutic window for this compound is narrow, or if off-target effects or exaggerated on-target effects could lead to specific cellular dysfunctions that manifest as adverse events. This mechanistic understanding is vital for designing future studies and for interpreting clinical trial data, even when specific safety data is not the primary focus.

Biomarker Discovery and Validation in Clinical Populations

Utility of Circulating Biomarkers for Disease Activity and Treatment Response

The identification and validation of circulating biomarkers are essential for assessing disease activity and treatment response in clinical trials for fibrotic diseases. In the context of this compound studies, researchers have explored various biomarkers to monitor disease progression and therapeutic effect. For instance, in trials for NASH, changes in liver enzyme levels, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been monitored, although these are general indicators of liver injury rather than specific markers of fibrosis regression xiahepublishing.com. Biomarkers related to extracellular matrix turnover, such as hyaluronic acid (HA) and procollagen type III N-terminal peptide (PIIINP), are also considered important for assessing fibrosis progression and response to therapy nih.gov.

In Diabetic Kidney Disease (DKD) research, the focus has been on markers of kidney function and damage. The estimated glomerular filtration rate (eGFR), particularly when calculated from creatinine, has been a primary endpoint. However, this compound's impact on creatinine secretion has necessitated careful interpretation of eGFR data, highlighting the need for biomarkers that are not affected by the drug's direct pharmacological action researchgate.netasn-online.org. Urine albumin-to-creatinine ratio (UACR) is another key biomarker for DKD, reflecting glomerular damage and proteinuria, but this compound's effects on UACR did not differ significantly from placebo in some studies researchgate.net. The development of reliable circulating biomarkers that accurately reflect fibrotic activity and predict treatment response remains an ongoing area of research for both NASH and DKD, aiming to provide more sensitive and specific indicators of therapeutic efficacy than traditional markers nih.gov.

Radiomic and Imaging Biomarkers for Fibrosis Assessment

Radiomic and imaging biomarkers offer non-invasive methods for assessing liver fibrosis, providing an alternative or adjunct to liver biopsy in clinical trials. Techniques like transient elastography (TE) and magnetic resonance elastography (MRE) measure liver stiffness, which correlates with the degree of fibrosis. In a Phase II study of NASH patients with stage F2-F3 fibrosis, while this compound showed a one-stage improvement in fibrosis in a proportion of patients, there were no significant corresponding changes observed in TE or MRE nih.gov. This suggests that while histological improvements may occur, these imaging modalities might not always capture subtle changes or might have limitations in reflecting the drug's impact at certain stages of fibrosis nih.gov.

Advanced Research Perspectives and Future Trajectories

Exploration of New Therapeutic Paradigms and Indications

Role in Acute Organ Injury and Systemic Inflammation

Selonsertib's ability to inhibit ASK1, a key upstream signaling molecule in oxidative stress-induced responses, underpins its anti-inflammatory properties. By targeting the ASK1/MAPK signaling pathway, including p38 and JNK, this compound can modulate the production of inflammatory mediators biomolther.orgnih.govselleckchem.com. Studies have demonstrated its efficacy in reducing systemic inflammation across various models. For instance, this compound has shown the capacity to inhibit inflammatory cytokines and nitric oxide (NO) production in LPS-stimulated microglial cells, suggesting a role in neuroinflammation nih.govresearchgate.net. In models of acute liver injury, such as LPS/D-galactosamine-induced acute liver failure, this compound has been shown to reduce hepatic necrosis and modulate serum levels of pro-inflammatory cytokines like TNF-α, IL-6, and CCL2 caymanchem.combertin-bioreagent.com. Furthermore, in an ovalbumin-induced allergic asthma model, this compound significantly suppressed eosinophil numbers and inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF), alongside reductions in IgE and IL-13, indicating a broad anti-inflammatory impact biomolther.orgnih.gov.

In the context of acute organ injury, particularly kidney injury, ASK1 inhibition by this compound is implicated in modulating the underlying oxidative stress and inflammatory pathways that drive disease progression researchgate.netnih.govjci.org. While clinical trials in diabetic kidney disease (DKD) indicated this compound's potential to slow eGFR decline, they also noted a numerically higher rate of acute kidney injury (AKI) events researchgate.netfirstwordpharma.com. This highlights the complex interplay between ASK1 inhibition and renal injury pathways, warranting further investigation into its precise role in acute organ injury contexts.

Potential in Other Fibrotic or Oxidative Stress-Related Conditions

Beyond liver fibrosis, this compound's anti-fibrotic and anti-inflammatory actions are being explored in other fibrotic diseases. Research indicates its potential in pulmonary fibrosis , where it has demonstrated antifibrotic effects in bleomycin-induced models by inhibiting ASK1, p38, and ERK1/2 signaling pathways, leading to reduced inflammation and improved histological parameters atsjournals.orgnih.govnih.govatsjournals.org. Similarly, its role as an antagonist of ASK1, a mediator of oxidative stress signaling pathways, makes it relevant for kidney fibrosis and diabetic nephropathy jci.orgmedchemexpress.comclinisciences.com. Studies suggest ASK1 inhibition can reduce inflammation, fibrosis, and apoptosis in kidney disease models, addressing key pathological drivers researchgate.netnih.govjci.orgfirstwordpharma.comasn-online.org.

The compound's anti-inflammatory and anti-apoptotic properties also extend its potential to conditions like osteoarthritis (OA) . Preclinical studies have shown that this compound can mitigate IL-1β-induced inflammatory responses, cartilage degradation, and chondrocyte apoptosis in rat OA models, mediated through the ASK1/P38/JNK and NFκB pathways frontiersin.org. The fundamental role of ASK1 in mediating responses to oxidative stress positions this compound as a candidate for a range of conditions where this mechanism is a significant contributor to pathology researchgate.netgilead.comgilead.comnihr.ac.ukgilead.comnihr.ac.uk.

Methodological Advancements in Preclinical and Translational Research

High-Throughput Screening and Computational Modeling

The discovery and development of ASK1 inhibitors like this compound benefit from advanced drug discovery methodologies. This includes the utilization of extensive compound libraries, facilitating high-throughput screening (HTS) to identify potent modulators of ASK1 activity medchemexpress.com. Furthermore, the principles of structure-based drug design are integral to developing selective and potent inhibitors, such as this compound, which targets the catalytic kinase domain of ASK1 in an ATP-competitive manner selleckchem.comcaymanchem.com. Understanding these molecular interactions, often aided by computational modeling, is crucial for optimizing drug candidates and predicting their efficacy and selectivity.

Advanced Humanized In Vitro and In Vivo Models for Disease Modeling (e.g., Human Liver Microtissue Models)

To improve the translational predictability of preclinical findings, researchers are increasingly employing advanced humanized in vitro models. Three-dimensional (3D) human liver microtissue (hLiMT) models, which co-culture primary human hepatocytes with non-parenchymal liver cells (hepatic stellate cells, Kupffer cells, liver endothelial cells), have emerged as valuable tools for studying NASH and its associated fibrosis caymanchem.combertin-bioreagent.cominsphero.comnih.govresearchgate.netnih.govnih.gov. These models effectively recapitulate key pathophysiological features of NASH, including lipid accumulation, inflammation, and fibrogenesis insphero.comnih.govnih.gov. This compound's effects on reducing apoptosis, stellate cell activation, and fibrotic markers have been successfully evaluated in these sophisticated models, providing human-relevant insights into its mechanism of action and anti-fibrotic potential caymanchem.combertin-bioreagent.comresearchgate.netnih.gov.

Artificial Intelligence in Digital Pathology for Fibrosis Assessment

Compound List

this compound

Apoptosis Signal-Regulating Kinase 1 (ASK1)

Mitogen-Activated Protein Kinase (MAPK)

c-Jun N-terminal kinase (JNK)

p38 MAPK

Extracellular signal-regulated kinases 1/2 (ERK1/2)

Simtuzumab

Firsocostat

Bleomycin

Palmitic acid

Lipopolysaccharide (LPS)

Data Tables

Table 1: this compound Efficacy in Patients with NASH and Fibrosis (Phase 2 Trial)

| Treatment Group (24 Weeks) | Patients with ≥1 Stage Fibrosis Improvement (No Worsening of NASH) | Proportion (%) | 95% Confidence Interval |

| This compound (18 mg) | 13 of 30 | 43 | 26-63 |

| This compound (6 mg) | 8 of 27 | 30 | 14-50 |

| Simtuzumab (alone) | 2 of 10 | 20 | 3-56 |

*Data from

Q & A

Q. What experimental models are commonly used to evaluate Selonsertib's anti-inflammatory effects in asthma research?

this compound is often tested in ovalbumin (OVA)-induced murine asthma models to assess its impact on airway hyperresponsiveness (AHR) and immune cell infiltration. In these models, mice receive OVA sensitization and challenges, followed by this compound administration (e.g., 30 mg/kg). Key endpoints include AHR measurements (e.g., Penh values), bronchoalveolar lavage fluid (BALF) immune cell counts (eosinophils, lymphocytes), and cytokine profiling (IL-4, IL-5, IL-13, IFN-γ, IL-17A) via qPCR .

Q. How does this compound modulate cytokine expression in Th2-driven inflammatory responses?

this compound suppresses Th2-associated cytokines (IL-4, IL-5, IL-13) and Th1/Th17 cytokines (IFN-γ, IL-17A) at the mRNA level in BALF cells. This inhibition correlates with reduced eosinophil infiltration and mucus hypersecretion in OVA-challenged mice. Mechanistically, this compound targets ASK1, a kinase upstream of NF-κB and GATA3 pathways, which are critical for Th2 differentiation .

Q. What dosing regimens are effective in preclinical asthma studies?

In murine models, this compound is most effective when administered before OVA challenge (30 mg/kg, intraperitoneal). Post-challenge dosing shows minimal impact, suggesting timing is critical for suppressing early immune activation. Dose-response studies in RBL-2H3 mast cells further confirm concentration-dependent inhibition of antigen-induced degranulation .

Advanced Research Questions

Q. How do contradictory clinical outcomes in this compound trials for diabetic kidney disease (DKD) inform study design?

In DKD trials, this compound showed an initial eGFR decline (0–4 weeks) but long-term eGFR slope improvement after excluding this phase. Researchers must design trials with a "run-in" period to establish stable baselines and account for acute kidney injury (AKI) risks, particularly in patients with low baseline eGFR. Stratification by baseline inflammation levels may also improve efficacy signals .

Q. What molecular mechanisms explain this compound’s dual role in fibrosis and apoptosis across disease models?

this compound inhibits ASK1, which mediates oxidative stress-induced apoptosis and fibrosis. In NASH models, ASK1 suppression reduces hepatocyte apoptosis and collagen deposition. However, in CKD, its anti-fibrotic effects may depend on disease stage and coexisting metabolic comorbidities. Proteomic studies reveal context-dependent modulation of JNK/p38 pathways .

Q. Why have some this compound trials for nonalcoholic steatohepatitis (NASH) failed to meet primary endpoints?

Trials like STELLAR-3/4 showed limited efficacy in NASH fibrosis regression, possibly due to heterogeneous patient populations or insufficient targeting of non-ASK1 fibrotic pathways (e.g., TGF-β). Post hoc analyses suggest stronger responses in subgroups with high baseline ASK1 activity or rapid fibrosis progression. Combinatorial therapies with FXR agonists (e.g., obeticholic acid) are under investigation .

Methodological Considerations

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across species?

Use species-specific PK/PD modeling to optimize dosing. For example, murine studies report a half-life of ~2–4 hours, necessitating twice-daily dosing for sustained ASK1 inhibition. In humans, phase I data indicate a longer half-life (~6–8 hours), supporting once-daily regimens. Validate target engagement via phospho-ASK1 immunohistochemistry or plasma biomarkers (e.g., miR-21) .

Q. What biomarkers are validated for monitoring this compound’s efficacy in clinical trials?

- Tissue-based : Phosphorylated ASK1 in biopsy samples.

- Circulating : IL-18, CXCL10, and miR-122 (linked to inflammation/fibrosis).

- Functional : eGFR slopes in renal studies, liver stiffness (FibroScan) in NASH trials .

Data Interpretation Challenges

Q. How can researchers reconcile discordant preclinical and clinical data on this compound’s anti-fibrotic effects?

Preclinical models often use homogeneous populations with induced fibrosis, while clinical cohorts include heterogeneous etiologies (e.g., DKD, NASH, hypertension). Apply systems biology approaches (e.g., transcriptomic clustering) to identify patient subsets with ASK1-driven pathology. Use preclinical models mimicking comorbidities (e.g., diabetic mice with renal injury) for translational relevance .

Q. What statistical methods are recommended for analyzing this compound’s time-dependent effects on eGFR?

Use mixed-effects models with repeated measures to account for intra-patient variability. Sensitivity analyses excluding the initial 4-week period can isolate long-term renal protection signals. Bayesian hierarchical models may improve power in small subgroups (e.g., advanced CKD) .

Experimental Design Tables

Q. Table 1. Key Preclinical Findings in Asthma Models

| Endpoint | OVA Group (Mean) | This compound Group (Mean) | p-value | Reference |

|---|---|---|---|---|

| Penh (AHR) | 4.2 | 2.1 | <0.01 | |

| BALF Eosinophils (×10⁶) | 5.8 | 2.3 | <0.001 | |

| IL-13 mRNA (Fold Change) | 12.5 | 4.7 | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.